molecular formula C6H8N4O2 B1417572 3-ニトロ-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン CAS No. 148777-84-8

3-ニトロ-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン

カタログ番号: B1417572
CAS番号: 148777-84-8
分子量: 168.15 g/mol
InChIキー: NRYKSXYBFPTTGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core with a nitro group at the 3-position and a tetrahydro configuration, making it a versatile scaffold for the development of biologically active molecules.

科学的研究の応用

Pharmacological Applications

1.1. Inhibition of Bruton’s Tyrosine Kinase (BTK)
One of the most significant applications of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is its function as a BTK inhibitor. BTK plays a crucial role in B-cell receptor signaling pathways, which are vital for B-cell development and function. Compounds targeting BTK are being investigated for their potential in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and other lymphomas. The inhibition of BTK leads to the disruption of B-cell signaling and has been shown to reduce tumor growth in preclinical studies .

1.2. Hepatitis B Virus (HBV) Core Protein Allosteric Modulators
Recent studies have identified derivatives of tetrahydropyrazolo[1,5-a]pyrimidine as promising candidates for HBV core protein allosteric modulators (CpAMs). These compounds exhibit the ability to inhibit various nucleos(t)ide-resistant HBV variants effectively. The lead compound demonstrated significant inhibition of HBV DNA viral load in animal models, indicating potential therapeutic applications in managing chronic HBV infections .

3.1. Clinical Trials
Clinical trials have explored the efficacy of BTK inhibitors derived from this compound class in treating various hematological cancers. For instance, early-phase trials have demonstrated promising results for patients with relapsed or refractory CLL .

3.2. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of tetrahydropyrazolo[1,5-a]pyrimidines. Variations in the substituents on the nitrogen atoms and the position of the nitro group have been systematically analyzed to enhance potency and selectivity against BTK .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitropyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the desired tetrahydropyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the quality of the final product .

化学反応の分析

Types of Reactions

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).

Major Products Formed

作用機序

The mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an adenine mimetic, binding to ATP-binding sites of proteins and influencing their activity . This interaction can modulate various biological processes, making it a valuable compound in drug discovery and development.

類似化合物との比較

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The presence of the nitro group in 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine imparts unique reactivity and potential biological activity, distinguishing it from its analogs.

生物活性

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Molecular Formula : C6H8N4O2
  • Molecular Weight : 168.16 g/mol
  • Purity : Typically 97% .

The primary biological activity of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is attributed to its interaction with various biological targets:

  • Bruton’s Tyrosine Kinase (BTK) : This compound acts as an inhibitor of BTK, which plays a critical role in B-cell receptor signaling pathways. The inhibition of BTK disrupts B-cell development and differentiation .
  • Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cellular signaling and metabolism. Its nitro group is believed to enhance its reactivity with nucleophiles in biological systems .

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. The compound has been tested against several cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest
A549 (lung cancer)10.0Inhibition of proliferation

These activities suggest that the compound may interfere with cell cycle progression and induce programmed cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate inhibition
Escherichia coli16 µg/mLSignificant inhibition
Candida albicans64 µg/mLWeak inhibition

These findings indicate potential applications in treating infections caused by resistant strains .

Case Studies

  • In Vivo Studies on Tumor Models :
    A study investigated the effects of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in mouse models bearing human tumor xenografts. The compound was administered at varying doses over a period of four weeks. Results showed a significant reduction in tumor size compared to control groups .
  • Synergistic Effects with Other Agents :
    Research has demonstrated that when combined with standard chemotherapeutic agents like cisplatin, this compound enhances the overall efficacy against resistant cancer cell lines. This synergistic effect is attributed to the compound's ability to modulate drug resistance pathways .

特性

IUPAC Name

3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYKSXYBFPTTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-formyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1.51 g) in sulfuric acid (7.5 ml) was added potassium nitrate (111 g) under ice-cooling. The mixture was stirred at room temperature for 17 hours. The reaction mixture was added to ice (100 g). The crystalline residue was collected by filtration and dried in vacuo to give 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (0.63 g) as a solid.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 51.2 g (0.4 moles) 3-amino-4-nitropyrazole in 650 ml dried DMF is slowly added by drops to a suspension of 10 g (0.4 moles) sodium hydride in 200 ml dried DMF. After the reaction is concluded, 121 g (0.6 moles) 1,3-dibromopropane in 250 ml DMF are added. The mixture is then heated for 5 hours accompanied by reflux. After cooling, the preparation is reduced to dryness. When the residue is treated with 300 ml dichloromethane and subsequently cooled to 0° C. the product is precipitated out together with NaBr. The raw product is recrystallized from 1200 ml ethanol. 59 g (38%) ocher-colored crystals with a melting point of 251°-252° C. are obtained.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。